![molecular formula C16H17NO4S B2425748 Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate CAS No. 333357-36-1](/img/structure/B2425748.png)

Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

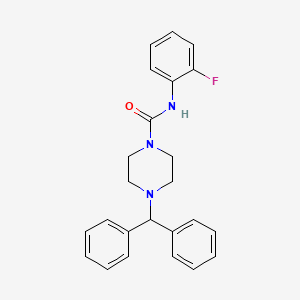

“Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate” is a chemical compound with the molecular formula C16H17NO4S . It has an average mass of 319.38 Da and a monoisotopic mass of 291.056519 Da . It is also known by its IUPAC name, methyl 4-{[(methylsulfonyl)anilino]methyl}benzoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis

The compound has an average mass of 319.38 Da and a monoisotopic mass of 291.056519 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

- Research : A novel series of benzimidazole derivatives, including those with a 4-(methylsulfonyl)phenyl pharmacophore, were synthesized and evaluated. Some compounds showed selective inhibition of COX-2 isozyme, making them potential anti-inflammatory agents .

- Findings : Several synthesized compounds demonstrated good anti-inflammatory activity. Notably, compound 11b exhibited potent COX-2 inhibitory activity and safety regarding ulcerogenic liability .

- Research : The synthesized benzimidazole derivatives were assessed in vitro as COX-1/COX-2 inhibitors. Compound 11b showed remarkable COX-2 inhibitory activity (IC50 = 0.10 μM) and selectivity .

- Insights : In silico prediction of physicochemical properties, ADME (absorption, distribution, metabolism, excretion), and drug-likeness profiles was performed. These findings guide compound optimization .

Cyclooxygenase-2 (COX-2) Inhibition

Anti-Inflammatory Activity

In Vitro COX Inhibition Assays

Drug-Likeness and ADME Properties

Impurity Identification

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through its sulfonyl and amino groups, which are common functional groups involved in protein binding .

Pharmacokinetics

The presence of the methyl and sulfonyl groups may influence its absorption and distribution in the body .

Propiedades

IUPAC Name |

methyl 4-[(N-methylsulfonylanilino)methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-21-16(18)14-10-8-13(9-11-14)12-17(22(2,19)20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDMKFBCJZOWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-([(methylsulfonyl)(phenyl)amino]methyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2425665.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425668.png)

![2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2425672.png)

![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425674.png)

![3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2425678.png)

![1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2425682.png)

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B2425684.png)

![1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol](/img/structure/B2425686.png)